molecular formula C20H30FN3O3S B5489190 (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

(1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B5489190
M. Wt: 411.5 g/mol
InChI Key: OEGUQFPMPUXZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a butylsulfonyl group and a piperazine ring substituted with a fluorophenyl group, connected via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, followed by their functionalization with the butylsulfonyl and fluorophenyl groups, respectively. The final step involves the coupling of these intermediates through a methanone linkage under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are meticulously controlled to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study receptor-ligand interactions due to its ability to bind to specific molecular targets. It may also serve as a precursor for designing drugs with potential therapeutic effects.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against certain diseases, making them candidates for drug development.

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • (1-Butylsulfonylpiperidin-4-yl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone
  • (1-Butylsulfonylpiperidin-4-yl)-[4-(4-bromophenyl)piperazin-1-yl]methanone
  • (1-Butylsulfonylpiperidin-4-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone

Uniqueness

What sets (1-Butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone apart from similar compounds is the presence of the fluorophenyl group. This fluorine substitution can significantly influence the compound’s reactivity, binding affinity, and overall pharmacokinetic properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(1-butylsulfonylpiperidin-4-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30FN3O3S/c1-2-3-16-28(26,27)24-10-8-17(9-11-24)20(25)23-14-12-22(13-15-23)19-6-4-18(21)5-7-19/h4-7,17H,2-3,8-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGUQFPMPUXZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.